molecular formula C10H4F2N2O B11893755 3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- CAS No. 61338-33-8

3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo-

Cat. No.: B11893755
CAS No.: 61338-33-8
M. Wt: 206.15 g/mol
InChI Key: KKGNDVLQENGPSP-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- is a chemical compound with the molecular formula C10H4F2N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique structural features, including the presence of fluorine atoms at positions 5 and 8, a nitrile group at position 3, and a keto group at position 4

Preparation Methods

The synthesis of 3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Fluorination: Introduction of fluorine atoms at positions 5 and 8 using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Nitrile Group Introduction: The nitrile group is introduced at position 3 through a reaction with cyanogen bromide or similar reagents.

    Oxidation: The keto group at position 4 is formed through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinoline derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form polycyclic structures.

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. Major products formed from these reactions include various quinoline derivatives with modified functional groups.

Scientific Research Applications

3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- involves its interaction with specific molecular targets. For example, similar quinoline derivatives are known to inhibit DNA gyrase, an enzyme essential for DNA replication and transcription in bacteria . This inhibition disrupts bacterial DNA processes, leading to antibacterial effects. The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- can be compared with other quinoline derivatives, such as:

The uniqueness of 3-Quinolinecarbonitrile, 5,8-difluoro-1,4-dihydro-4-oxo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5,8-difluoro-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F2N2O/c11-6-1-2-7(12)9-8(6)10(15)5(3-13)4-14-9/h1-2,4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGNDVLQENGPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)C(=CN2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640775
Record name 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61338-33-8
Record name 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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